![molecular formula C35H33N5O3 B10835723 2-[[5-[(2-Morpholin-4-ylethylamino)methyl]-4-(4-phenylphenyl)-1,3-oxazol-2-yl]methoxy]-4-phenylpyridine-3-carbonitrile](/img/structure/B10835723.png)
2-[[5-[(2-Morpholin-4-ylethylamino)methyl]-4-(4-phenylphenyl)-1,3-oxazol-2-yl]methoxy]-4-phenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID30107136-Compound-Example59” is a patented small molecule agent known for its potential therapeutic applications in treating human immunodeficiency virus infection, hepatitis, and other infectious diseases . This compound has garnered significant attention due to its unique chemical structure and promising biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID30107136-Compound-Example59” involves a series of well-defined chemical reactions. The preparation typically starts with the selection of appropriate starting materials, followed by a sequence of reactions including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of “PMID30107136-Compound-Example59” is scaled up using optimized synthetic routes. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: “PMID30107136-Compound-Example59” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
“PMID30107136-Compound-Example59” has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: It shows potential as a therapeutic agent for treating viral infections and other diseases.
Industry: The compound is explored for its applications in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of “PMID30107136-Compound-Example59” involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes and proteins involved in viral replication and immune evasion. The compound modulates signaling pathways and cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
- 1,2,4-oxadiazole derivatives
- 1,3,4-oxadiazole derivatives
- 1,3,4-thiadiazole derivatives
- 1,3-dihydroxy phenyl derivatives
- Aromatic acetylene derivatives
Comparison: “PMID30107136-Compound-Example59” stands out due to its unique chemical structure and specific biological activities. Compared to other similar compounds, it exhibits higher potency and selectivity in targeting viral infections. Its distinct mechanism of action and favorable pharmacokinetic properties further highlight its uniqueness .
Properties
Molecular Formula |
C35H33N5O3 |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
2-[[5-[(2-morpholin-4-ylethylamino)methyl]-4-(4-phenylphenyl)-1,3-oxazol-2-yl]methoxy]-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C35H33N5O3/c36-23-31-30(28-9-5-2-6-10-28)15-16-38-35(31)42-25-33-39-34(29-13-11-27(12-14-29)26-7-3-1-4-8-26)32(43-33)24-37-17-18-40-19-21-41-22-20-40/h1-16,37H,17-22,24-25H2 |
InChI Key |
LEMZNPCBMGJIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCC2=C(N=C(O2)COC3=NC=CC(=C3C#N)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


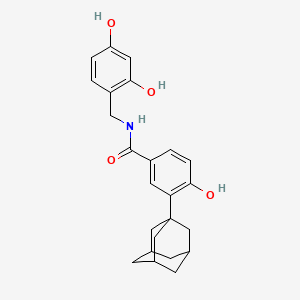
![2-(2-Methyl-3-phenylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B10835643.png)
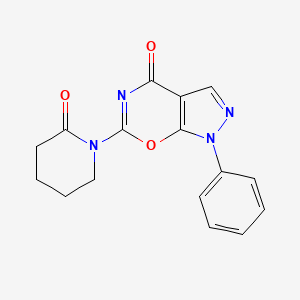
![3-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-1,3-benzothiazol-2-one](/img/structure/B10835663.png)

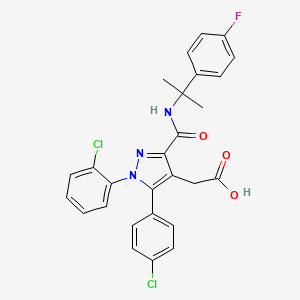
![N-[2-cyano-3-(1-methylindazol-4-yl)phenyl]-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B10835674.png)
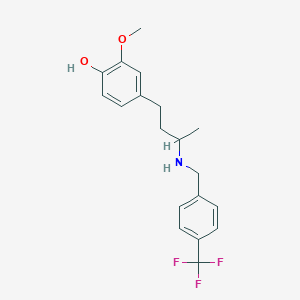

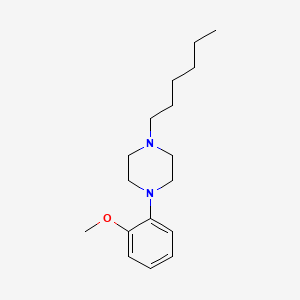
![(2S)-1-[[7-methyl-2-(2-methyl-3-phenylphenyl)-1,3-benzoxazol-5-yl]methyl]piperidine-2-carboxylic acid](/img/structure/B10835693.png)
![4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[1-(2-hydroxyethyl)-4-methyl-5-[[2-(methylamino)ethylamino]methyl]imidazol-2-yl]methoxy]pyridine-3-carbonitrile](/img/structure/B10835705.png)
![4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentane-1-sulfonic acid](/img/structure/B10835708.png)
![2-[4-[5-(difluoromethoxy)pyrimidin-2-yl]phenyl]-1-fluoro-N-hydroxy-3-phenylcyclopropane-1-carboxamide](/img/structure/B10835722.png)
